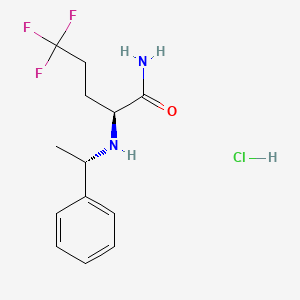

(S)-5,5,5-trifluoro-2-((S)-1-phenylethylaMino)pentanaMide (Hydrochloride)

CAS No.:

Cat. No.: VC18907212

Molecular Formula: C13H18ClF3N2O

Molecular Weight: 310.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18ClF3N2O |

|---|---|

| Molecular Weight | 310.74 g/mol |

| IUPAC Name | (2S)-5,5,5-trifluoro-2-[[(1S)-1-phenylethyl]amino]pentanamide;hydrochloride |

| Standard InChI | InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m0./s1 |

| Standard InChI Key | UTBXDGYFBQOTLF-ROLPUNSJSA-N |

| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N[C@@H](CCC(F)(F)F)C(=O)N.Cl |

| Canonical SMILES | CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl |

Introduction

Chemical Identification and Structural Features

The compound’s IUPAC name, (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide hydrochloride, reflects its stereochemistry, with two chiral centers at the second carbon of the pentanamide chain and the benzylic carbon of the phenylethyl group. The hydrochloride salt enhances solubility and stability, a common modification for bioactive molecules . Key structural attributes include:

-

Trifluoromethyl Group: The 5,5,5-trifluoro substitution on the pentanamide backbone introduces electron-withdrawing effects, potentially influencing metabolic stability and binding interactions .

-

Phenylethylamino Moiety: The (S)-1-phenylethyl group contributes hydrophobicity and may participate in π-π stacking or van der Waals interactions with biological targets .

-

Amide Functionality: The primary amide at the terminal position offers hydrogen-bonding capabilities, critical for target engagement .

Table 1: Fundamental Chemical Properties

*Discrepancies in CAS numbers may reflect batch-specific identifiers or database errors.

Synthesis and Stereochemical Control

While no explicit synthesis protocol for this compound is publicly disclosed, analogous routes for trifluoropentanamide derivatives provide insight into plausible strategies. Patent EP2471769A1 details methods for synthesizing structurally related compounds, such as (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide, via sulfonylation and stereoselective amidation. Key steps likely applicable to the target compound include:

-

Asymmetric Strecker Synthesis: Enantioselective formation of the α-aminoamide core using chiral auxiliaries or catalysts .

-

Sulfonylation and Alkylation: Introduction of the phenylethylamino group via nucleophilic substitution or reductive amination .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical challenges involve maintaining stereochemical integrity during reactions, particularly at the (S)-configured centers. Advanced techniques such as chiral HPLC or enzymatic resolution may be employed to isolate the desired enantiomer .

Physicochemical and Computational Properties

Computational analyses predict the compound’s pharmacokinetic and pharmacodynamic behavior. Data from ChemScene highlight:

Table 2: Computational Chemistry Profile

| Parameter | Value | Relevance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Moderate permeability, suggesting oral bioavailability |

| LogP (Octanol-Water) | 2.96 | Balanced lipophilicity for membrane traversal |

| Hydrogen Bond Acceptors | 2 | Limited polarity, favoring CNS penetration |

| Hydrogen Bond Donors | 2 | Amide and amine groups enable target binding |

| Rotatable Bonds | 6 | Conformational flexibility for target adaptation |

The moderate LogP and TPSA values suggest suitability for central nervous system (CNS) targeting, aligning with research on structurally similar Aβ peptide inhibitors .

Hypothesized Biological Applications

Although direct studies on this compound are scarce, its structural analogs exhibit promising bioactivity. For instance, EP2471769A1 describes a related trifluoropentanamide derivative as a potent inhibitor of Aβ peptide production, a hallmark of Alzheimer’s disease (AD). The compound’s trifluoromethyl group and amide functionality mirror features critical for γ-secretase modulation, a therapeutic target in AD . Additional potential applications include:

-

Neurodegenerative Disease: By analogy, the compound may suppress amyloid plaque formation via mechanisms akin to γ-secretase inhibitors .

-

Metabolic Stability: The trifluoromethyl group could reduce oxidative metabolism, prolonging half-life .

-

Chiral Pharmacology: The (S,S) configuration may optimize binding to enantioselective targets, minimizing off-effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume